1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound is characterized by the presence of a cyclobutanamine core substituted with a 2-methoxyphenylmethyl group and is commonly used in various scientific research applications.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl chloride and cyclobutanamine.
Reaction Conditions: The reaction between 2-methoxybenzyl chloride and cyclobutanamine is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides, under appropriate conditions.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2-Methoxyphenyl)cyclobutan-1-amine: This compound shares a similar core structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
Other Cyclobutanamines: Various cyclobutanamine derivatives with different substituents can be compared to highlight the unique properties of this compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-6-3-2-5-10(11)9-12(13)7-4-8-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMOWZZRJONRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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